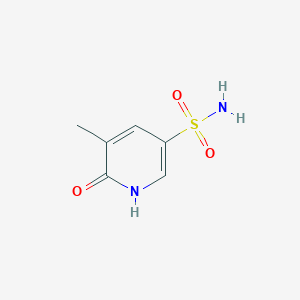

5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Description

5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 5, an oxo group at position 6, and a sulfonamide moiety at position 3. The sulfonamide group likely arises from sulfonyl chloride reactions, a common strategy for introducing sulfonamide functionalities, as demonstrated in pyridazine derivatives .

Properties

Molecular Formula |

C6H8N2O3S |

|---|---|

Molecular Weight |

188.21 g/mol |

IUPAC Name |

5-methyl-6-oxo-1H-pyridine-3-sulfonamide |

InChI |

InChI=1S/C6H8N2O3S/c1-4-2-5(12(7,10)11)3-8-6(4)9/h2-3H,1H3,(H,8,9)(H2,7,10,11) |

InChI Key |

IVCWNOONLOVVTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CNC1=O)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of 5-methyl-6-oxo-1,6-dihydropyridine with sulfonamide reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Oxidation Reactions

The pyridone ring and sulfonamide group undergo oxidation under controlled conditions:

-

Electrochemical oxidation of sulfonamide derivatives using disulfide intermediates generates sulfenamides and sulfonamides via radical mechanisms . For example, thiols and amines react in an electrochemical cell to form sulfonamides through aminium radical intermediates .

-

Oxidative cyclization of sulfonamide-thiol derivatives with DMSO–HCl produces diastereomeric 2-thioxopyridines, as observed in spiro[indole-3,4′-pyridine] systems .

Substitution and Functionalization

The sulfonamide moiety and pyridone ring participate in nucleophilic substitutions:

-

Hydrazinolysis of methylthio-substituted pyridones with hydrazine hydrate yields pyrazolopyrid-2-ones through cyclization (e.g., conversion of 5a,b to 11a,b ) .

-

Alkylation at the sulfur atom using α-chloroacetamides or α-bromoacetophenones proceeds regioselectively, forming thioether derivatives. For example, S-alkylation of spiro[indoline-3,4′-pyridine] thiolates produces ring-chain tautomers .

Table 1: Representative Reaction Conditions and Products

Mechanistic Insights

-

Radical pathways dominate electrochemical sulfonamide synthesis, with TEMPO quenching experiments confirming aminium radical intermediates .

-

Cyclization mechanisms involve hydrazine-induced cleavage of methylthio groups, followed by ring closure to form pyrazole-fused pyridones .

Stability and Side Reactions

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antibacterial properties, making it a candidate for the development of new antibiotics. Research indicates that sulfonamide derivatives, including 5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, are effective against a range of bacterial strains.

Case Studies and Findings

- In vitro Studies : A study demonstrated that sulfonamide derivatives showed bacteriostatic effects against various Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) values against strains like Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| 5-Methyl-6-oxo... | E. coli | 250 | 32.0 |

| 5-Methyl-6-oxo... | K. pneumoniae | 250 | 20.4 |

| 5-Methyl-6-oxo... | S. aureus | 500 | 31.2 |

This table summarizes the antimicrobial efficacy of the compound against selected bacterial strains.

Enzyme Inhibition Potential

The compound has been investigated for its ability to inhibit specific bacterial enzymes, which is crucial for developing new therapeutic agents.

Enzyme Targeting

Research has identified flavohemoglobin (flavoHB) as a potential target for antibacterial agents. Molecular docking studies have shown that derivatives of this compound can bind effectively to the active site of flavoHB, suggesting their utility in designing inhibitors for this enzyme .

Docking Studies

The binding energies calculated during these studies indicate strong interactions between the compound and the target enzyme:

| Compound | Binding Energy (ΔG) (kcal/mol) |

|---|---|

| Compound A | -10.4 |

| Compound B | -10.0 |

Such results point towards the potential of these compounds as leads in antibiotic drug development.

Drug Design Implications

Given its structural features and biological activities, this compound serves as a valuable scaffold for designing new drugs.

Pharmacophore Modeling

The compound aligns with the characteristics of known sulfonamide pharmacophores, which are essential for inhibiting key metabolic enzymes in bacteria . This modeling aids researchers in optimizing existing compounds or developing new derivatives with enhanced activity profiles.

Mechanism of Action

The mechanism of action of 5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

The compound’s pyridine core distinguishes it from pyridazine analogs (e.g., 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate), which contain two adjacent nitrogen atoms. Pyridazines generally exhibit higher polarity and altered electronic properties compared to pyridines, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Differences Among Analogs

Hydrogen Bonding and Crystal Packing

The sulfonamide group in the target compound acts as both a hydrogen bond donor (–NH₂) and acceptor (sulfonyl O), enabling robust intermolecular interactions. This contrasts with carboxylate esters (e.g., in Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydropyridine-3-carboxylate), which primarily act as hydrogen bond acceptors. Such differences influence crystal packing and solubility, as per graph-set analysis in hydrogen-bonded networks .

Biological Activity

5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluations of this compound based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a dihydropyridine core with a sulfonamide group that is known for contributing to various biological activities. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 3-oxobutanamide and sulfonyl chlorides.

Recent studies have utilized advanced techniques such as molecular docking to predict the binding affinities of this compound to specific biological targets, enhancing our understanding of its mechanism of action.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research has demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 20.4 ± 0.9 | 250 |

| S. aureus | 31.2 ± 2.1 | 500 | |

| K. pneumonia | 32.0 ± 2.0 | 250 |

The compound's mechanism of action is primarily attributed to its ability to inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are essential enzymes in bacterial folate biosynthesis pathways. This dual inhibition enhances its antibacterial efficacy compared to standard drugs like Gentamicin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various studies. For instance, it has been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and inhibition of proliferation.

Case Study: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound exhibited better cytotoxicity compared to the reference drug bleomycin, suggesting potential for development as an anticancer agent .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has been assessed using ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions. These studies indicate favorable absorption characteristics and low toxicity profiles, making it a viable candidate for further drug development .

Q & A

Q. What are the recommended synthetic routes for 5-methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide with high purity?

The compound can be synthesized via sulfonylation of a pyridinone precursor. A general method involves reacting a sulfonyl chloride derivative with a dihydropyridinone intermediate in pyridine at low temperatures (5°C). After stirring, the mixture is acidified with HCl, extracted with ethyl acetate, and purified via recrystallization. This approach minimizes side reactions and ensures high yield, as validated for analogous sulfonamide-pyridazine derivatives . For structural confirmation, use spectroscopic techniques (e.g., H-NMR, C-NMR) and elemental analysis .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

Conduct accelerated degradation studies by exposing the compound to buffers at pH 1–13 and temperatures ranging from 25°C to 60°C. Monitor degradation kinetics via HPLC-UV or LC-MS to identify breakdown products. Stability profiles for similar sulfonamides show susceptibility to hydrolysis in acidic/basic conditions, necessitating inert storage environments (e.g., argon atmosphere, desiccated at −20°C) .

Q. What analytical techniques are critical for characterizing hydrogen-bonding interactions in this compound?

Single-crystal X-ray diffraction (SCXRD) is essential for mapping hydrogen-bonding networks. Use SHELX software for structure refinement, particularly SHELXL for small-molecule crystallography. Graph-set analysis (e.g., Etter’s formalism) can classify hydrogen bonds (e.g., motifs) and predict packing behavior . Complement with FT-IR to confirm functional group interactions (e.g., NH stretching at ~3174 cm) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of this compound?

Discrepancies in tautomeric equilibria (e.g., keto-enol forms) can arise from solvent polarity or crystallization conditions. Perform polymorph screening using solvents of varying polarity (e.g., DMSO vs. ethyl acetate). Refine SCXRD data with SHELXL to assign occupancy ratios and validate dominant tautomers. For ambiguous cases, employ solid-state NMR (N CP/MAS) to probe electronic environments .

Q. What methodological frameworks are recommended for analyzing intermolecular interactions in co-crystals of this compound?

Apply Hirshfeld surface analysis to quantify interaction types (e.g., H-bonding vs. van der Waals). Pair with topology tools (e.g., Mercury CSD) to visualize interaction fingerprints. For co-crystal design, prioritize synthons with complementary hydrogen-bond donors/acceptors (e.g., sulfonamide NH with carbonyl groups). Validate co-crystal stability via DSC and lattice energy calculations .

Q. How can computational methods enhance the understanding of this compound’s reactivity in nucleophilic substitution reactions?

Use density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate electrostatic potential surfaces, identifying electrophilic hotspots (e.g., sulfonamide sulfur). Molecular docking (AutoDock Vina) can predict binding affinities with biological targets, such as enzymes with active-site nucleophiles (e.g., serine proteases). Cross-validate with kinetic studies (e.g., Hammett plots) to correlate computational and experimental reactivity .

Methodological Best Practices

- Data Contradiction Analysis : When conflicting spectral or crystallographic data arise, reconcile results using multi-technique validation (e.g., SCXRD + solid-state NMR + IR) and assess experimental conditions (e.g., solvent, temperature) .

- Experimental Design : For synthetic optimization, employ Design of Experiments (DoE) to evaluate factors like reaction time, temperature, and reagent stoichiometry. Use response surface methodology (RSM) to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.